1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid
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Overview
Description
1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid is a synthetic organic compound with the molecular formula C17H14ClNO3 and a molecular weight of 315.76 g/mol . This compound is characterized by the presence of an indole ring, a chlorophenoxy group, and a carboxylic acid functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid involves several steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of 2-(2-chlorophenoxy)ethylamine and indole-3-carboxylic acid.
Coupling Reaction: The 2-(2-chlorophenoxy)ethylamine is coupled with indole-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the final compound.
Chemical Reactions Analysis
1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Scientific Research Applications
1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is used in biological assays to study its effects on various biological systems, including its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid can be compared with other similar compounds, such as:
1-[2-(2-chlorophenoxy)ethyl]-1H-indole-2-carboxylic acid: This compound has a similar structure but with the carboxylic acid group at the 2-position of the indole ring instead of the 3-position.
1-[2-(2-chlorophenoxy)ethyl]-3-methyl-1H-indole-2-carboxylic acid: This compound has a methyl group at the 3-position of the indole ring, which can affect its chemical properties and biological activity.
Properties
IUPAC Name |
1-[2-(2-chlorophenoxy)ethyl]indole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c18-14-6-2-4-8-16(14)22-10-9-19-11-13(17(20)21)12-5-1-3-7-15(12)19/h1-8,11H,9-10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJOKCMLJJDHIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCOC3=CC=CC=C3Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24814897 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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